4'-Fluoroflavone

Descripción general

Descripción

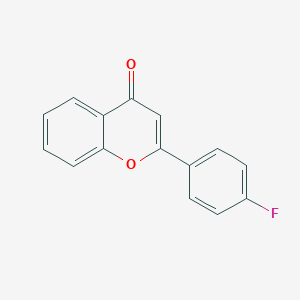

4'-Fluoroflavone is a useful research compound. Its molecular formula is C15H9FO2 and its molecular weight is 240.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4'-Fluoroflavone is a synthetic derivative of flavonoids known for its diverse biological activities, particularly in the fields of cancer research and membrane biophysics. This article reviews the biological activity of this compound, focusing on its interactions with biological membranes, anticancer properties, and antioxidant activities, supported by case studies and research findings.

Structure-Activity Relationship

The structure of this compound is critical to its biological activity. The presence of the fluorine atom at the 4' position significantly influences its interaction with biological systems. Research indicates that modifications at this position can enhance the compound's affinity for biological membranes and its overall efficacy in various biological assays.

Membrane Interaction Studies

A study conducted on the interaction of this compound with red blood cell membranes (RBCMs) and phosphatidylcholine (PC) model membranes revealed that it does not induce hemolysis, indicating low toxicity at certain concentrations. The compound was shown to increase the packing order of lipid heads while decreasing fluidity in the hydrophobic region of membranes, suggesting a stabilizing effect on membrane structures .

Table 1: Effects of this compound on Membrane Properties

| Concentration (μM) | Hemolysis (%) | Packing Order Increase | Fluidity Decrease |

|---|---|---|---|

| 10 | 0.5 | Moderate | Low |

| 20 | 0.2 | High | Moderate |

| 40 | 0.1 | Very High | High |

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in MCF-7 and MDA-MB-231 cell lines. The mechanism appears to involve the modulation of key signaling pathways, including the downregulation of GSK-3β and restoration of wild-type p53 activity in mutant p53 tumor suppressor genes .

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 breast cancer cells at varying concentrations (10 μM to 100 μM). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 μM. This suggests that this compound may serve as a potential therapeutic agent in breast cancer treatment.

Antioxidant Activity

The antioxidant capacity of flavonoids is often linked to their hydroxyl groups. Research indicates that this compound possesses strong antioxidant properties, primarily due to the presence of hydroxyl groups on its B-ring. These groups facilitate hydrogen atom transfer mechanisms, which are crucial for neutralizing free radicals .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Quercetin | 15 | HAT Mechanism |

| Luteolin | 20 | HAT Mechanism |

| This compound | 18 | HAT Mechanism |

Aplicaciones Científicas De Investigación

Anticancer Properties

4'-FF has been extensively studied for its anticancer effects. Research indicates that it can induce phase II detoxification enzymes, such as quinone reductase (QR), which play a crucial role in chemoprevention by enhancing the body's ability to detoxify carcinogens. In animal models, dietary administration of 4'-FF significantly inhibited tumor incidence and multiplicity in mammary glands when combined with known carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

Table 1: Summary of Anticancer Studies Involving 4'-Fluoroflavone

| Study | Model | Findings |

|---|---|---|

| Joshi et al. (2011) | Murine hepatoma cells | Induced QR activity with an EC50 of 10 nM |

| Cancer Research (2009) | Female Sprague Dawley rats | Reduced mammary tumor incidence with high-dose administration |

| PMC Article (2023) | Various cancer cell lines | Triggered G1 phase cell cycle arrest in prostate cancer cells |

Antioxidant Activity

4'-FF exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress-related pathways. This activity is beneficial in various health contexts, including cardiovascular protection and neuroprotection. The compound's antioxidant capacity has been linked to its structural modifications that enhance electron donation capabilities .

Modulation of Enzyme Activity

Research has shown that 4'-FF can modulate cytochrome P450 enzymes, specifically inhibiting cytochrome P4501A1 activity, which is involved in drug metabolism and activation of pro-carcinogens . This inhibition can potentially reduce adverse drug reactions and enhance the efficacy of chemotherapeutic agents.

Case Studies

Several case studies have illustrated the practical applications of 4'-FF in various settings:

- Dietary Interventions: In a study involving dietary supplementation with 4'-FF in rats, significant reductions in tumor formation were observed, suggesting its potential as a dietary chemopreventive agent .

- In Vitro Studies: Laboratory studies have demonstrated that 4'-FF effectively inhibits the growth of various cancer cell lines, including breast and prostate cancers, showcasing its versatility as an anticancer agent .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXIMGYEMBZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293999 | |

| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-21-2 | |

| Record name | 4'-Fluoroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A96898YA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.